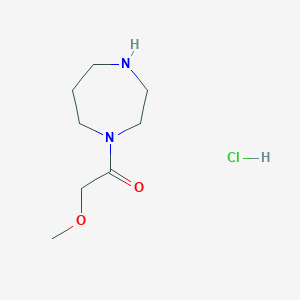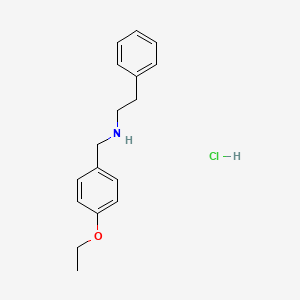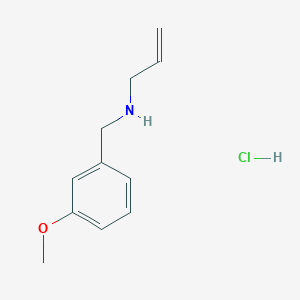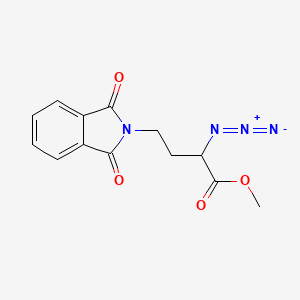
1-(Methoxyacetyl)-1,4-diazepane hydrochloride
Descripción general
Descripción
1-(Methoxyacetyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. It is also known as MADH and has a molecular formula of C9H16ClN2O2. MADH is a synthetic molecule that has been used in various scientific research studies due to its unique properties.
Aplicaciones Científicas De Investigación
Overview of 1,4-Diazepines
1,4-Diazepines, such as 1-(Methoxyacetyl)-1,4-diazepane hydrochloride, belong to a class of compounds known for their diverse biological activities. Researchers have extensively studied these compounds for decades, focusing on their synthesis, reactions, and potential pharmaceutical applications. The interest in 1,4-diazepines stems from their medicinal importance, as they exhibit a wide range of biological activities. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The versatility of 1,4-diazepine derivatives highlights their significance in pharmaceutical research and their potential for development into therapeutic agents. The synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives have been thoroughly reviewed, emphasizing their importance in the pharmaceutical industry and ongoing research into their applications (M. Rashid et al., 2019).
Pharmacological Profile
The pharmacological profile of benzodiazepines, including 1,4-diazepine derivatives, is well-documented, with a focus on their use as sedatives, antianxiety agents, and for their hypnotic properties. These compounds are known for their rapid CNS penetration and dose-dependent CNS depression, which underlines their therapeutic applications. Specifically, lorazepam, a 3-hydroxy-1,4-benzodiazepine derivative, showcases the pharmacokinetic properties similar to other compounds within this class. Its distinct pharmacokinetic profile, characterized by a lack of transformation into active metabolic products and a relatively short half-life, makes it a valuable model for understanding the action of related 1,4-diazepine compounds. The comprehensive therapeutic studies and pharmacokinetic data provide insight into the clinical use of these compounds for treating conditions like anxiety, sedation in medical procedures, and their role as premedicants. The knowledge gained from the study of lorazepam and other benzodiazepines aids in the exploration of new applications for 1,4-diazepine derivatives in medical practice (B. Ameer & D. Greenblatt, 1981).
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-methoxyethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-12-7-8(11)10-5-2-3-9-4-6-10;/h9H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRBAYUAHOYTQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxyacetyl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)



![Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085676.png)
![(Butan-2-yl)[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085678.png)


![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085706.png)


![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B3085723.png)
![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)
